Cas no 15536-71-7 (3-tert-butyl-7-oxabicyclo4.1.0heptane)

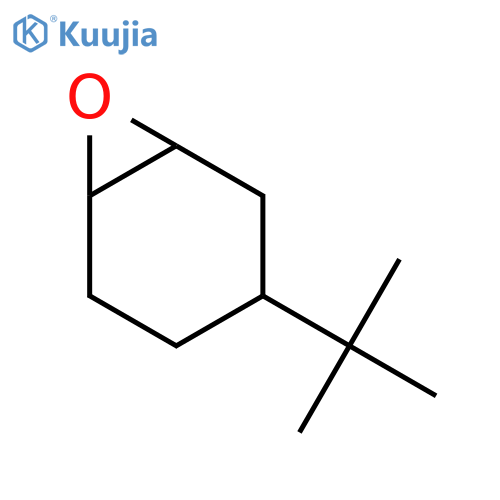

15536-71-7 structure

商品名:3-tert-butyl-7-oxabicyclo4.1.0heptane

3-tert-butyl-7-oxabicyclo4.1.0heptane 化学的及び物理的性質

名前と識別子

-

- 7-Oxabicyclo[4.1.0]heptane,3-(1,1-dimethylethyl)-

- 3-TERT-BUTYL-7-OXABICYCLO(4.1.0)HEPTANE

- 4-tert-butyl-7-oxabicyclo[4.1.0]heptane

- EN300-55510

- 7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)-

- 3-tert-butyl-7-oxabicyclo[4.1.0]heptane

- SCHEMBL13410559

- AKOS000140697

- 4-t-butyl-1,2-epoxycyclohexane

- DTXSID50503096

- 15536-71-7

- CS-0251643

- 3-tert-butyl-7-oxabicyclo4.1.0heptane

-

- インチ: InChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3

- InChIKey: BWERZOKUEPUTTM-UHFFFAOYSA-N

- ほほえんだ: CC(C1CCC2C(O2)C1)(C)C

計算された属性

- せいみつぶんしりょう: 154.13584

- どういたいしつりょう: 154.135765193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 屈折率: 1.472

- PSA: 12.53

3-tert-butyl-7-oxabicyclo4.1.0heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B872020-10mg |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 10mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B872020-100mg |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Enamine | EN300-55510-5.0g |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 5.0g |

$1779.0 | 2023-02-10 | ||

| Enamine | EN300-55510-0.1g |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 0.1g |

$202.0 | 2023-02-10 | ||

| Enamine | EN300-55510-0.05g |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 0.05g |

$135.0 | 2023-02-10 | ||

| Enamine | EN300-55510-0.25g |

3-tert-butyl-7-oxabicyclo[4.1.0]heptane |

15536-71-7 | 0.25g |

$288.0 | 2023-02-10 | ||

| 1PlusChem | 1P001OB8-50mg |

7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)- |

15536-71-7 | 95% | 50mg |

$185.00 | 2025-02-19 | |

| 1PlusChem | 1P001OB8-2.5g |

7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)- |

15536-71-7 | 95% | 2.5g |

$1371.00 | 2025-02-19 | |

| 1PlusChem | 1P001OB8-1g |

7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)- |

15536-71-7 | 95% | 1g |

$718.00 | 2025-02-19 | |

| A2B Chem LLC | AA77364-1g |

7-Oxabicyclo[4.1.0]heptane, 3-(1,1-dimethylethyl)- |

15536-71-7 | 95% | 1g |

$682.00 | 2024-04-20 |

3-tert-butyl-7-oxabicyclo4.1.0heptane 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

15536-71-7 (3-tert-butyl-7-oxabicyclo4.1.0heptane) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬